Ethyl 2-(6-benzamidopyridin-3-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(6-benzamidopyridin-3-yl)propanoate is an organic compound belonging to the ester class. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6-benzamidopyridin-3-yl)propanoate typically involves the reaction of 6-benzamidopyridine with ethyl 2-bromopropanoate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution . The reaction mixture is then heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(6-benzamidopyridin-3-yl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Hydrolysis: 2-(6-benzamidopyridin-3-yl)propanoic acid and ethanol.
Reduction: Ethyl 2-(6-aminopyridin-3-yl)propanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(6-benzamidopyridin-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-cancer properties.
Wirkmechanismus
The mechanism of action of ethyl 2-(6-benzamidopyridin-3-yl)propanoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzamide and pyridine moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(6-benzamidopyridin-3-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(pyridin-2-ylamino)propanoate: Similar in structure but with an amino group instead of a benzamide group.
Ethyl benzoate: Lacks the pyridine ring and benzamide group, making it less complex.
Ethyl acetate: A simple ester without the aromatic and heterocyclic components.
The uniqueness of this compound lies in its combination of a benzamide group and a pyridine ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H18N2O3 |
---|---|
Molekulargewicht |
298.34 g/mol |
IUPAC-Name |
ethyl 2-(6-benzamidopyridin-3-yl)propanoate |
InChI |
InChI=1S/C17H18N2O3/c1-3-22-17(21)12(2)14-9-10-15(18-11-14)19-16(20)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3,(H,18,19,20) |
InChI-Schlüssel |
GDOXDGOQGNKRHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)C1=CN=C(C=C1)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.